molecular formula C17H19N7O2S B11032783 Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11032783
M. Wt: 385.4 g/mol
InChI Key: CXYKIHYOLVMSFX-UHFFFAOYSA-N
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Description

METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials, such as 4-methyl-2-(pyrrolidin-1-yl)pyrimidine, with suitable reagents under controlled conditions to form the pyrimidine core.

    Introduction of the triazole ring: The pyrimidine core is then reacted with a triazole precursor to form the triazolopyrimidine structure.

    Methylation and sulfanylation: The triazolopyrimidine intermediate is further modified by introducing methyl and methylsulfanyl groups through appropriate methylation and sulfanylation reactions.

    Esterification: Finally, the carboxylate group is introduced through esterification reactions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of novel drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Biology: The compound is employed in chemical biology to probe biological pathways and identify potential therapeutic targets.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • **METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • **METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structural features, such as the combination of the triazolopyrimidine core with the pyrrolidinyl and methylsulfanyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N7O2S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 7-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N7O2S/c1-10-11(8-18-15(20-10)23-6-4-5-7-23)13-12(14(25)26-2)9-19-16-21-17(27-3)22-24(13)16/h8-9H,4-7H2,1-3H3

InChI Key

CXYKIHYOLVMSFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C(C=NC3=NC(=NN23)SC)C(=O)OC)N4CCCC4

Origin of Product

United States

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